molecular formula C8H11BrO3 B12941695 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one CAS No. 86005-12-1

4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one

Cat. No.: B12941695
CAS No.: 86005-12-1
M. Wt: 235.07 g/mol
InChI Key: VLAJSDGHBCCRAX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one (CAS 80715-22-6) is a brominated heterocyclic compound with the molecular formula C₅H₅BrO₃ and a molecular weight of 193.0 g/mol . Its structure features a 1,3-dioxol-2-one core substituted with a bromomethyl group at the 4-position and a methyl group at the 5-position. The compound is a key intermediate in pharmaceutical synthesis, notably in the production of Olmesartan Medoxomil, an antihypertensive drug .

Properties

CAS No.

86005-12-1

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

4-(bromomethyl)-5-tert-butyl-1,3-dioxol-2-one

InChI

InChI=1S/C8H11BrO3/c1-8(2,3)6-5(4-9)11-7(10)12-6/h4H2,1-3H3

InChI Key

VLAJSDGHBCCRAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC(=O)O1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetone, often under illumination to initiate the bromination process . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent flow rate, and light intensity can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy. For example, it is utilized in the creation of prodrugs that improve bioavailability and therapeutic effects.

Case Study: Prodrug Development
A notable application is its role in synthesizing 4-(Hydroxymethyl)-5-tert-butyl-1,3-dioxol-2-one, which acts as a prodrug moiety for several pharmaceutical compounds. This transformation enhances the solubility and absorption characteristics of the active drug within biological systems .

Agrochemical Applications

Formulation of Pesticides and Herbicides
The compound is also employed in the formulation of agrochemicals, particularly pesticides and herbicides. Its bromine atom acts as an effective leaving group during nucleophilic substitution reactions, facilitating the synthesis of active agricultural chemicals.

Data Table: Agrochemical Formulations Using 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one

Agrochemical Type Active Ingredient Application
HerbicideGlyphosateBroad-spectrum weed control
InsecticideImidaclopridPest control in crops
FungicideAzoxystrobinFungal disease management

Polymer Chemistry

Specialty Polymers Production
In polymer chemistry, 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one is utilized to create specialty polymers that exhibit enhanced thermal stability and chemical resistance. The compound's unique structure allows it to participate in polymerization reactions leading to materials with desirable properties for industrial applications.

Case Study: Synthesis of Biodegradable Polymers
Research has demonstrated the use of this compound in synthesizing aliphatic poly(ester-carbonates), which are biodegradable and biocompatible. These polymers have potential applications in biomedical fields such as drug delivery systems and tissue engineering .

Analytical Chemistry

Detection and Quantification
The compound plays a role in analytical chemistry by aiding in the detection and quantification of various substances. It is particularly useful in quality control processes within pharmaceutical manufacturing, where precise measurements are critical.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Key Properties:

  • Physical Data : Density = 1.742 g/cm³, Boiling Point = 180.5°C, Vapor Pressure = 0.892 mmHg at 25°C .
  • Spectroscopic Characterization : Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm its structure, with quantum chemical simulations validating its stability and reactivity .
  • Applications : Used in analytical method development, quality control, and as a reference standard in drug manufacturing .

Comparison with Structurally Similar Compounds

The reactivity and physicochemical properties of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one are influenced by substituent variations. Below is a comparative analysis with its analogs:

Table 1: Substituent Variations in 1,3-Dioxol-2-one Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Differences vs. Target Compound
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one 4-Bromomethyl, 5-Methyl C₅H₅BrO₃ 80715-22-6 Reference compound
4-(Bromomethyl)-5-phenyl-1,3-dioxol-2-one 4-Bromomethyl, 5-Phenyl C₁₀H₇BrO₃ 80715-20-4 Phenyl group increases aromaticity and electron-withdrawing effects, altering reactivity in substitution reactions .
4-Chloromethyl-5-methyl-1,3-dioxol-2-one 4-Chloromethyl, 5-Methyl C₅H₅ClO₃ 144690-92-6 Chlorine (vs. bromine) reduces leaving group ability, impacting nucleophilic substitution kinetics .
4,5-Bis(bromomethyl)-1,3-dioxol-2-one 4-Bromomethyl, 5-Bromomethyl C₅H₄Br₂O₃ N/A Dual bromomethyl groups enhance electrophilicity but reduce steric accessibility .

Table 2: Comparison with Non-Dioxol-2-one Heterocycles

Compound Name Core Structure Molecular Formula CAS Number Key Differences
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one Oxazolidin-2-one C₈H₁₄BrNO₂ 142930-32-3 Oxazolidinone core introduces nitrogen, altering hydrogen bonding and solubility. Tert-butyl group increases steric bulk .
4-(Bromomethyl)-6-methyl-2H-chromen-2-one Chromen-2-one C₁₁H₉BrO₂ N/A Fused benzene ring enhances planarity and UV absorption properties .

Research Findings and Mechanistic Insights

Spectroscopic and Quantum Chemical Studies

  • IR/NMR Analysis : The methyl group at the 5-position causes distinct vibrational modes at 1,250–1,300 cm⁻¹ (C-O stretching) and 2,950 cm⁻¹ (C-H stretching) .
  • Stability Trends : Electron-withdrawing substituents (e.g., phenyl) reduce the electron density of the dioxol-2-one ring, lowering thermal stability compared to the methyl-substituted analog .

Biological Activity

4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring with a bromomethyl group and a tert-butyl substituent, contributing to its unique chemical properties. The molecular formula is C7H11BrO3C_7H_{11}BrO_3 with a molecular weight of approximately 227.07 g/mol.

Antibacterial Activity

Research has shown that 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has been reported to be effective against antibiotic-resistant strains.

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes. The compound's ability to inhibit key enzymes in bacterial cells contributes to its efficacy.

Case Studies

  • Study on Antibiotic Resistance : A study demonstrated that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating infections caused by resistant pathogens .
  • In vitro Studies : In vitro assays revealed that the compound had an IC50 value in the low micromolar range against several bacterial strains, indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one can be influenced by modifications to its structure:

ModificationEffect on Activity
Replacement of Br with ClIncreased activity against certain strains
Alteration of tert-butyl groupVariability in solubility and bioavailability
Changes in dioxolane ringImpact on enzyme inhibition potency

Research indicates that halogen substitutions can significantly alter the compound's interaction with bacterial enzymes, enhancing or diminishing its antibacterial properties .

Pharmacological Applications

Given its broad-spectrum antibacterial activity, 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one has potential applications in:

  • Pharmaceuticals : Development as an antibiotic for treating infections caused by resistant bacteria.
  • Industrial Uses : As a preservative in organic materials due to its antimicrobial properties.

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